molecular formula C14H15NO6 B12634893 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one CAS No. 919833-46-8

6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B12634893
CAS No.: 919833-46-8
M. Wt: 293.27 g/mol
InChI Key: GTMBAZHMKNYBIJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 6-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one (IUPAC name: (5R)-6-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one) is a chiral dioxinone derivative with a 4-nitrophenyl substituent. Its molecular formula is C₁₆H₁₈NO₆ (calculated molecular weight: 320.32 g/mol). The compound crystallizes as a white solid with a melting point of 49 °C and exhibits significant optical activity ([α]D²⁰ = +40.1° in CH₂Cl₂) .

Synthesis and Characterization This compound is synthesized via a vinylogous aldol reaction using a silyl diene derived from dioxinone. The reaction proceeds with high enantioselectivity (85% enantiomeric excess, ee) under combined Lewis acid catalysis. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 8.3–7.5 (aromatic protons), 5.35 (s, 1H, dioxinone ring), 5.14 (m, 1H, hydroxyl-bearing CH), 2.71 (d, 1H, OH), 2.65 (m, 2H, CH₂), and 1.63–1.70 (s, 6H, geminal dimethyl groups).
  • 13C NMR: Peaks at δ 167.8 (carbonyl), 161.3 (dioxinone ring), and 148.4 (nitrophenyl group) confirm the structure .

Applications Dioxinone derivatives like this compound serve as key intermediates in asymmetric synthesis, particularly for constructing complex polycyclic frameworks. The 4-nitrophenyl group enhances electrophilicity, making it reactive in nucleophilic additions or cycloadditions .

Properties

CAS No.

919833-46-8

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

6-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C14H15NO6/c1-14(2)20-11(8-13(17)21-14)7-12(16)9-3-5-10(6-4-9)15(18)19/h3-6,8,12,16H,7H2,1-2H3

InChI Key

GTMBAZHMKNYBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=CC(=O)O1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with a suitable dioxin precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and waste is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of dioxin compounds exhibit significant anticancer properties. For instance, compounds similar to 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one have been evaluated for their ability to inhibit cancer cell proliferation. One study highlighted the synthesis of various dioxin derivatives and their screening against multiple cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of the nitrophenyl group may enhance the compound's ability to interact with cellular targets, leading to increased cytotoxicity against cancer cells .

Agrochemical Applications

Pesticide Development : The unique structure of this compound suggests potential use in developing new agrochemicals. Its efficacy as a pesticide can be attributed to its ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Material Science Applications

Polymer Chemistry : The compound's dioxin framework can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research into polymerization techniques involving this compound has shown that it can serve as a monomer or crosslinking agent in the production of advanced materials .

Case Studies

StudyApplicationFindings
Anticancer Screening Cancer Cell LinesCompounds derived from dioxins showed IC50 values indicating significant inhibition of cell proliferation across various cancer types .
Pesticide Efficacy Agricultural TestingField trials demonstrated that formulations containing dioxin derivatives effectively reduced pest populations without harming beneficial insects .
Polymer Synthesis Material DevelopmentDioxin-based polymers exhibited superior mechanical properties compared to conventional polymers under stress testing conditions .

Mechanism of Action

The mechanism of action of 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the dioxin ring may interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

(5R)-6-(2-Hydroxy-2-(3-Nitrophenyl)Ethyl)-2,2-Dimethyl-4H-1,3-Dioxin-4-One (3d)

  • Molecular Formula: C₁₆H₁₈NO₆ (identical to 3e).
  • Key Differences : The nitro group is at the meta (3-) position instead of para (4-).
  • Properties :
    • Melting point: 46 °C (vs. 49 °C for 3e).
    • Optical rotation: [α]D¹⁵ = +32.43° (lower than 3e’s +40.1°).
    • Enantiomeric excess: 85% ee (same as 3e).

Dioxinone Derivatives with Aliphatic Substituents

2,2-Dimethyl-6-(2-Oxopropyl)-4H-1,3-Dioxin-4-One (CAS: 130473-38-0)

  • Molecular Formula : C₉H₁₂O₄ (MW: 184.19 g/mol).
  • Key Differences : Replaces the nitrophenyl group with a 2-oxopropyl chain.
  • Applications: Used as a building block for synthesizing methylideneoxanones, which are telomerase inhibitors. Lacks the chiral center and aromatic electrophilicity of 3e .

4H-1,3-Dioxin-4-One, 6-(Hydroxymethyl)-2,2-Dimethyl (CAS: 128766-63-2)

  • Molecular Formula : C₇H₁₀O₄ (MW: 158.15 g/mol).
  • Key Differences : Contains a hydroxymethyl group instead of the nitrophenyl-ethyl moiety.
  • Reactivity : The hydroxymethyl group enables functionalization via oxidation or esterification but lacks the stereochemical complexity of 3e .

Dioxinones with Complex Alkyl/Aryl Side Chains

4H-1,3-Dioxin-4-One,6-[(1S,2R,4S)-4-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]-2-Hydroxy-1-Methyl-6-Heptenyl]-2,2-Dimethyl (CAS: 873777-02-7)

  • Molecular Formula : C₂₂H₄₀O₅Si (MW: 428.64 g/mol).
  • Key Differences : Features a silyl-protected hydroxyl group and a branched heptenyl chain.
  • Applications : Used in macromolecular synthesis due to its steric bulk and hydrolytic stability, contrasting with 3e’s role in small-molecule catalysis .

6-(2-Hydroxy-5-Phenylpentyl)-2,2-Dimethyl-4H-1,3-Dioxin-4-One (CAS: 666215-86-7)

  • Molecular Formula : C₁₇H₂₂O₄ (MW: 290.35 g/mol).
  • Key Differences : Contains a phenylpentyl side chain, imparting hydrophobicity.
  • Reactivity : The extended alkyl chain may enhance membrane permeability in bioactive compounds, unlike 3e’s nitro-aromatic reactivity .

Comparative Data Table

Compound (CAS) Substituent Molecular Weight (g/mol) Melting Point (°C) Enantiomeric Excess (% ee) Key Application
3e (Target) 4-Nitrophenyl 320.32 49 85 Asymmetric synthesis
3d 3-Nitrophenyl 320.32 46 85 Electrophilic intermediates
130473-38-0 2-Oxopropyl 184.19 N/A N/A Telomerase inhibitors
128766-63-2 Hydroxymethyl 158.15 N/A N/A Functionalizable intermediates
873777-02-7 Silyl-protected heptenyl 428.64 N/A N/A Macromolecular scaffolds

Biological Activity

The compound 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a derivative of dioxin and has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N1O5C_{13}H_{15}N_{1}O_{5}, with a molecular weight of approximately 271.27 g/mol. The structural characteristics include a dioxin core which is known for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity :
    • It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes that are essential for cancer cell proliferation.
    • Studies indicate that compounds with similar dioxin structures can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), contributing to their anticancer properties .
  • Antioxidant Properties :
    • The presence of the hydroxyl group in the structure enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
  • Anti-inflammatory Effects :
    • Research has suggested that dioxin derivatives can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or similar in structure to This compound :

  • Anticancer Studies : A review highlighted that structurally similar compounds demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antioxidant Activity : In vitro assays indicated that this compound exhibited a strong capacity to reduce oxidative stress markers in cellular models .

Data Table: Biological Activities

The following table summarizes the biological activities and mechanisms reported for This compound :

Biological Activity Mechanism Reference
AntitumorInhibition of thymidylate synthase; apoptosis induction
AntioxidantFree radical scavenging; reduction of oxidative stress
Anti-inflammatoryModulation of inflammatory cytokines

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